Paederoside

Overview

Description

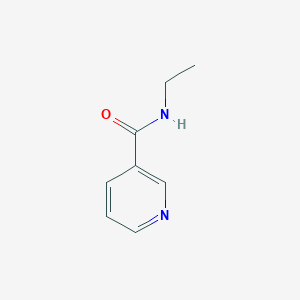

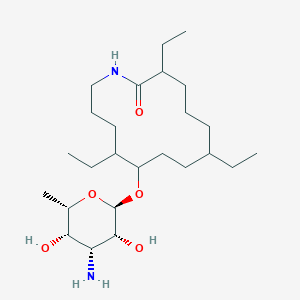

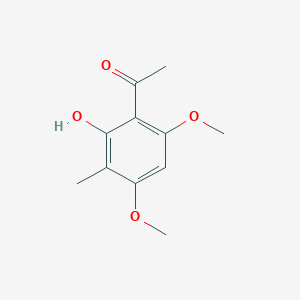

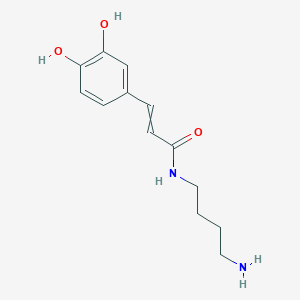

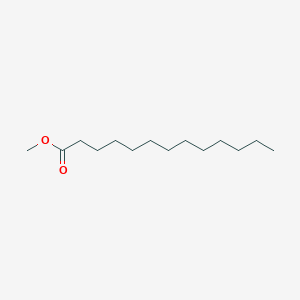

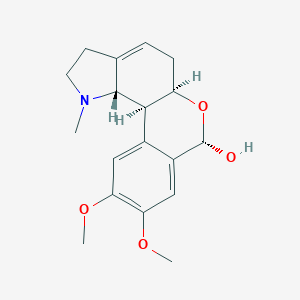

Paederoside is a monoterpene S-methyl thiocarbonate isolated from Paederia pertomentosa . It is a potent deterrent against beetles and displays high anti-tumor promoting activity against the Epstein-Barr virus activation .

Synthesis Analysis

The biosynthesis of iridoid glucosides, such as Paederoside, involves the incorporation of mevalonate (MVA) and acetate into plumieride . The biosynthetic pathway of the glucoside involves randomization of radioactivity between the C-3 and the C-11 atom .Molecular Structure Analysis

Paederoside has a molecular weight of 446.43 . Its empirical formula is C18H22O11S . The NMR data is consistent with its structure .Physical And Chemical Properties Analysis

Paederoside is a yellow powder . It is soluble in methanol, ethanol, DMSO, and other organic solvents . It has a molecular weight of 446.43 and a CAS No.: 20547-45-9 .Scientific Research Applications

Anti-nociceptive Activity

Paederoside has been found to exhibit anti-nociceptive properties . This means it can be used in the development of drugs for pain management. The exact mechanism of how Paederoside achieves this is still under investigation.

Anti-inflammatory Activity

Research has shown that Paederoside has anti-inflammatory properties . This suggests its potential use in treating conditions characterized by inflammation such as arthritis, asthma, and inflammatory bowel diseases.

Anti-tumor Activity

Paederoside has been found to have anti-tumor activity . This indicates its potential use in cancer treatment. Further research is needed to understand the specific types of cancer it can be used against and its mechanism of action.

Treatment of Digestive Disorders

Traditionally, plants containing Paederoside have been used to treat digestive disorders such as dyspepsia . This suggests that Paederoside may have properties that aid in digestion or soothe the digestive tract.

Treatment of Jaundice

The plant Paederia scandens, which contains Paederoside, has been used in traditional medicine for the treatment of jaundice . This indicates that Paederoside may have hepatoprotective properties.

Diuretic Properties

Paederoside has been used traditionally as a diuretic . This suggests its potential use in managing conditions that benefit from increased urine production, such as hypertension and certain types of kidney diseases.

Mechanism of Action

Target of Action

Paederoside, a monoterpene S-methyl thiocarbonate isolated from Paederia pertomentosa , primarily targets the Epstein-Barr virus . The Epstein-Barr virus is known to be associated with various types of cancers, making it a significant target for anti-tumor therapies .

Mode of Action

Paederoside interacts with the Epstein-Barr virus, exerting a high anti-tumor promoting activity . It inhibits the activation of the Epstein-Barr virus, thereby potentially preventing the virus from initiating tumor formation .

Biochemical Pathways

Its anti-tumor promoting activity suggests that it may influence pathways related to viral replication and tumor growth .

Result of Action

The primary result of Paederoside’s action is its high anti-tumor promoting activity against the Epstein-Barr virus activation . This suggests that Paederoside could potentially be used in the treatment or prevention of cancers associated with the Epstein-Barr virus .

Action Environment

Like many other compounds, its effectiveness could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .

Safety and Hazards

Paederoside is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Relevant Papers Several papers have been published on Paederoside. They cover topics such as its chemical constituents , its use as a natural medicine , and its pharmacological effects . These papers provide valuable insights into the properties and potential applications of Paederoside.

properties

IUPAC Name |

[(4S,7S,8S,11S)-2-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[5.3.1.04,11]undeca-1(10),5-dien-6-yl]methyl methylsulfanylformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O11S/c1-30-18(24)26-4-6-2-8-11-7(15(23)27-8)5-25-16(10(6)11)29-17-14(22)13(21)12(20)9(3-19)28-17/h2,5,8-14,16-17,19-22H,3-4H2,1H3/t8-,9+,10+,11-,12+,13-,14+,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJISWUQNQQWEND-FCVLBCLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=O)OCC1=CC2C3C1C(OC=C3C(=O)O2)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC(=O)OCC1=C[C@H]2[C@H]3[C@@H]1[C@@H](OC=C3C(=O)O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Paederoside | |

CAS RN |

20547-45-9 | |

| Record name | Paederoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20547-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Carbamoyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B150350.png)

![(alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150354.png)

![(alphaR)-5,6-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150364.png)